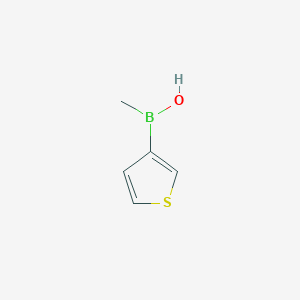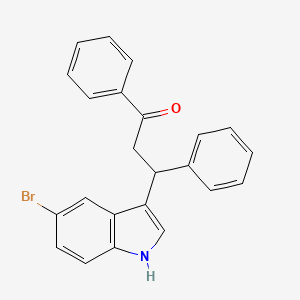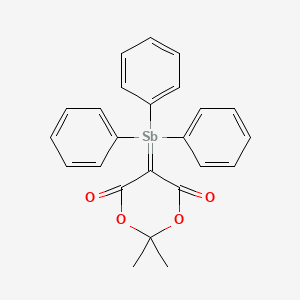
2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione is a complex organometallic compound featuring antimony as a central element This compound is notable for its unique structure, which includes a dioxane ring and a triphenylantimony moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione typically involves the reaction of triphenylantimony dichloride with a dioxane derivative under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state antimony compounds.
Substitution: The triphenylantimony moiety can participate in substitution reactions, where one or more phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds under mild to moderate conditions.
Major Products
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted antimony compounds depending on the reagents used.
Applications De Recherche Scientifique
2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and composites.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione involves its interaction with molecular targets through its antimony center. The compound can coordinate with various ligands, facilitating catalytic processes. The dioxane ring provides stability and enhances the compound’s reactivity. The triphenylantimony moiety plays a crucial role in the compound’s ability to participate in substitution and redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylantimony dichloride: A precursor in the synthesis of 2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione.
Triphenylantimony oxide: Another organoantimony compound with different reactivity and applications.
2,2-Dimethyl-1,3-dioxane-4,6-dione: A related compound without the antimony moiety.
Uniqueness
This compound is unique due to its combination of a dioxane ring and a triphenylantimony moiety This structure imparts distinct chemical properties, making it valuable in catalysis and materials science
Propriétés
Numéro CAS |
666263-51-0 |
|---|---|
Formule moléculaire |
C24H21O4Sb |
Poids moléculaire |
495.2 g/mol |
Nom IUPAC |
2,2-dimethyl-5-(triphenyl-λ5-stibanylidene)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C6H6O4.3C6H5.Sb/c1-6(2)9-4(7)3-5(8)10-6;3*1-2-4-6-5-3-1;/h1-2H3;3*1-5H; |
Clé InChI |
VFRXUZRELNYZAN-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=O)C(=[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


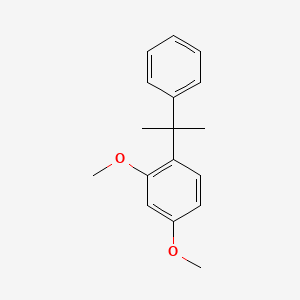
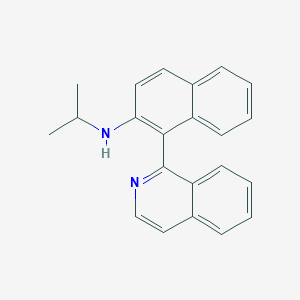
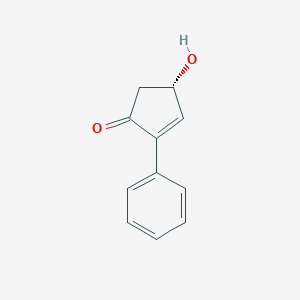

![Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B15160525.png)

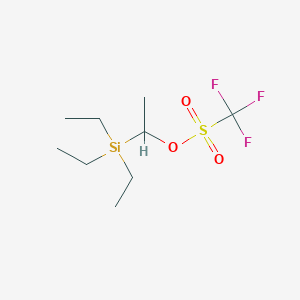
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline](/img/structure/B15160542.png)
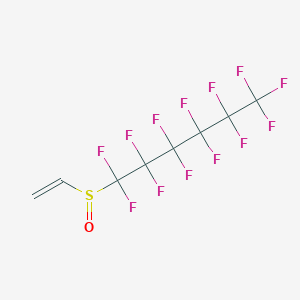

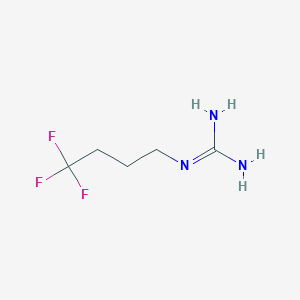
![Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate](/img/structure/B15160560.png)
